molecular formula C8H17NO B14775737 3,5,5-Trimethylpiperidin-3-ol

3,5,5-Trimethylpiperidin-3-ol

Cat. No.: B14775737
M. Wt: 143.23 g/mol
InChI Key: AIBPCJCVEMVQNB-UHFFFAOYSA-N
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Description

3,5,5-Trimethylpiperidin-3-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 3,5,5-trimethylpyridine. This reaction typically uses a catalyst such as palladium or rhodium under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. For example, a clean continuous process for the hydrogenation of 3,5,5-trimethylpyridine to this compound without solvent has been developed, utilizing Ru/C catalysts .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium or rhodium catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of saturated compounds.

    Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

3,5,5-Trimethylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylpiperidin-3-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trimethyl substitution makes it more hydrophobic and can influence its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3,5,5-trimethylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-7(2)4-8(3,10)6-9-5-7/h9-10H,4-6H2,1-3H3

InChI Key

AIBPCJCVEMVQNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)(C)O)C

Origin of Product

United States

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